2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid

Catalog No.
S3328918
CAS No.
2096333-82-1
M.F
C15H15BO5
M. Wt
286.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid

CAS Number

2096333-82-1

Product Name

2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid

IUPAC Name

(5-formyl-3-methoxy-2-phenylmethoxyphenyl)boronic acid

Molecular Formula

C15H15BO5

Molecular Weight

286.09 g/mol

InChI

InChI=1S/C15H15BO5/c1-20-14-8-12(9-17)7-13(16(18)19)15(14)21-10-11-5-3-2-4-6-11/h2-9,18-19H,10H2,1H3

InChI Key

OWOUDVVLFZNGFS-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C=O)(O)O

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C=O)(O)O

2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid is an organoboron compound characterized by the molecular formula C15H15BO5\text{C}_{15}\text{H}_{15}\text{BO}_{5}. This compound is a derivative of benzeneboronic acid, featuring a unique arrangement of substituents on the benzene ring, including a benzyloxy group, a formyl group, and a methoxy group. The presence of these functional groups imparts distinctive chemical properties and reactivity to the compound, making it valuable in various chemical syntheses and applications in medicinal chemistry.

As a synthetic intermediate, 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid likely doesn't have a specific mechanism of action in biological systems. Its primary function is to act as a building block for the synthesis of more complex molecules.

Due to the lack of specific data, it's important to consider general safety precautions when handling any unknown compound. This may include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.
  • Working in a fume hood due to potential unknown volatile components.
  • Considering the potential hazards of boronic acids, which may include skin and eye irritation.
Involving 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid include:

  • Suzuki-Miyaura Coupling Reaction: This reaction is pivotal for forming biaryl compounds. The boronic acid moiety reacts with aryl or vinyl halides in the presence of a palladium catalyst to create carbon-carbon bonds.
  • Oxidation Reactions: The compound can undergo oxidation to yield derivatives such as 2-Benzyloxy-5-carboxy-3-methoxybenzeneboronic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: It can also be reduced to form 2-Benzyloxy-5-hydroxymethyl-3-methoxybenzeneboronic acid, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions highlight the versatility of 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid in organic synthesis.

Research indicates that 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid may possess potential biological activities, particularly in the context of cancer treatment. It has been investigated for its application in boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells when exposed to thermal neutrons. The compound's unique structure may enhance its effectiveness in this therapeutic approach.

The synthesis of 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available compounds such as 2-benzyloxy-5-formyl-3-methoxybenzene and boronic acid derivatives.
  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This is the crucial step where the boronic acid moiety is formed. Under specific reaction conditions, transmetalation occurs with a palladium catalyst, leading to the formation of new carbon-carbon bonds.
  • Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product in high yield and purity.

While detailed industrial production methods are not extensively documented, scaling up laboratory procedures typically involves optimizing reaction conditions and utilizing larger reaction vessels.

2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, particularly in forming biaryl structures through Suzuki-Miyaura coupling reactions.
  • Medicinal Chemistry: Its potential role in boron neutron capture therapy makes it significant in cancer research and treatment strategies.
  • Material Science: The compound is explored for its utility in developing advanced materials and polymers due to its unique chemical properties.

Interaction studies involving 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid are crucial for understanding its behavior in biological systems. Research focuses on its reactivity with various biological targets, including enzymes and receptors, which may elucidate its mechanism of action in therapeutic contexts. Additionally, studies examining its interactions with other chemical entities can provide insights into its stability and compatibility in formulations intended for medicinal use.

Several compounds share structural similarities with 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUniqueness
3-Methoxyphenylboronic acidLacks benzyloxy and formyl substituentsSimpler structure; primarily used for basic coupling reactions
4-Methoxyphenylboronic acidMethoxy group positioned differentlyVariation in substitution pattern affects reactivity
2-Methoxyphenylboronic acidLacks benzyloxy and formyl substituentsSimilar reactivity but less functional diversity

2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid stands out due to its unique combination of functional groups that enhance its reactivity and potential applications in medicinal chemistry compared to these similar compounds.

Dates

Last modified: 08-19-2023

Explore Compound Types